![molecular formula C10H6F4O2 B13157747 (2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)
(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . This method is efficient and environmentally friendly, producing the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Radical Reactions: The trifluoromethyl group can undergo radical trifluoromethylation, which is useful in the synthesis of complex fluorinated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetone or ethyl alcohol and may require specific temperature and pressure settings to optimize yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while radical reactions can produce complex fluorinated molecules.
Applications De Recherche Scientifique
(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its potential therapeutic properties are being explored in drug development.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of (2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzoic acid: Similar in structure but lacks the fluoro group.
Fluorobenzoic acid: Contains a fluoro group but lacks the trifluoromethyl group.
Trifluoromethylstyrene: Contains a trifluoromethyl group but has a different overall structure
Uniqueness
The combination of both fluoro and trifluoromethyl groups in (2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid makes it unique. This dual functionality can enhance the compound’s reactivity and binding properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H6F4O2 |
|---|---|
Poids moléculaire |
234.15 g/mol |
Nom IUPAC |
(Z)-2-fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6F4O2/c11-8(9(15)16)5-6-2-1-3-7(4-6)10(12,13)14/h1-5H,(H,15,16)/b8-5- |
Clé InChI |
IZLGDYXFZSESNZ-YVMONPNESA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)/C=C(/C(=O)O)\F |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C=C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13157676.png)
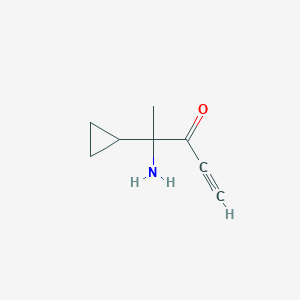
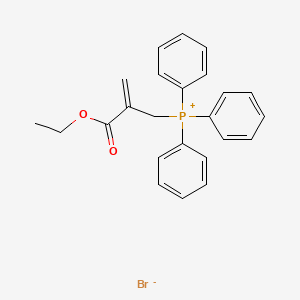
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)

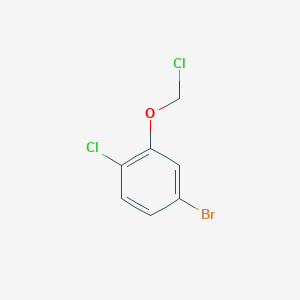
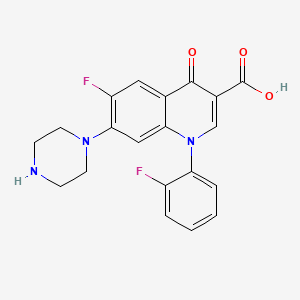
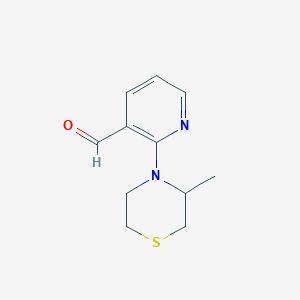

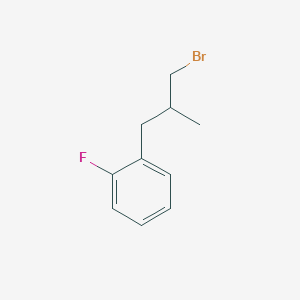
![6-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B13157739.png)
methanol](/img/structure/B13157755.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)
